2-Bromo-3-oxobutanal

Organic Synthesis Nucleophilic Substitution Halogen Reactivity

Sourcing 2-Bromo-3-oxobutanal (CAS 87005-15-0) with 95% purity (TEA-stabilized) ensures reproducible heterocyclic chemistry. Its unique α-bromo-β-ketoaldehyde architecture enables mild-condition imidazole, oxazole, and thiazole synthesis, reducing steps versus ester analogs. Consistent reagent performance supports high-throughput experimentation workflows.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 87005-15-0
Cat. No. B1337520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-oxobutanal
CAS87005-15-0
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESCC(=O)C(C=O)Br
InChIInChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3
InChIKeyLOGAXLAFZKOKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-oxobutanal CAS 87005-15-0: C4-Bifunctional Electrophile for Regioselective Heterocycle Synthesis


2-Bromo-3-oxobutanal (CAS: 87005-15-0; molecular formula C₄H₅BrO₂; MW 164.99 g/mol) is an α-bromo-β-ketoaldehyde characterized by the simultaneous presence of a bromine atom at the α-position and both ketone and aldehyde carbonyl functionalities [1]. This bifunctional electrophilic architecture distinguishes it from simpler monofunctional aldehydes or ketones, and from analogs lacking the specific bromine-carbonyl juxtaposition. The compound exhibits a predicted pKa of 3.16±0.29 , indicative of enhanced α-proton acidity relative to non-brominated 3-oxobutanal (pKa not reported but expected to be >3.5 based on typical α-monobromination effects of approximately 0.5–1.0 pKa unit reduction per bromine substitution in β-dicarbonyl systems). Commercial availability typically at 95% purity, often stabilized with triethylamine (TEA) . Physical characteristics include a melting point of 109–110 °C and predicted density of 1.608±0.06 g/cm³ .

2-Bromo-3-oxobutanal: Why Generic 2-Halo-3-oxobutanal or 3-Oxobutanal Substitution Compromises Regioselective Heterocyclization


Substituting 2-bromo-3-oxobutanal (CAS 87005-15-0) with apparently similar C4 carbonyl building blocks carries specific and quantifiable functional consequences that directly impact synthetic outcomes. While the 2-chloro-3-oxobutanal analog (C₄H₅ClO₂) is chemically plausible, its distinct leaving-group reactivity profile (C–Cl bond dissociation energy of approximately 327 kJ/mol versus C–Br at approximately 285 kJ/mol) alters both the nucleophilic substitution kinetics and the subsequent cyclocondensation regioselectivity in heterocycle-forming reactions [1]. The non-halogenated parent, 3-oxobutanal (C₄H₆O₂), lacks the electrophilic α-halogen entirely, eliminating the possibility of sequential nucleophilic displacement-cyclization cascades that define the utility of 2-bromo-3-oxobutanal in synthesizing imidazoles, oxazoles, and thiazoles [2]. Furthermore, 2-bromo-3-oxobutanoate esters (e.g., ethyl 2-bromo-3-oxobutanoate, C₆H₉BrO₃) possess an ester moiety in place of the aldehyde group, rendering them incapable of participating in aldehyde-specific condensations (e.g., Debus-Radziszewski imidazole synthesis) without additional deprotection or functional group interconversion steps [3]. Generic substitution therefore introduces either altered reaction kinetics, complete loss of required reactivity, or additional synthetic steps that compromise overall process efficiency.

2-Bromo-3-oxobutanal CAS 87005-15-0: Quantitative Evidence for Regioselectivity, Electrophilicity, and Heterocycle-Forming Efficiency


2-Bromo-3-oxobutanal vs. 2-Chloro-3-oxobutanal: Leaving-Group Reactivity Drives Nucleophilic Substitution Kinetics

The C–Br bond in 2-bromo-3-oxobutanal exhibits a bond dissociation energy (BDE) of approximately 285 kJ/mol, compared to 327 kJ/mol for the C–Cl bond in 2-chloro-3-oxobutanal, representing a ~42 kJ/mol (~13%) reduction in bond strength [1]. This translates to an estimated ~100–500× increase in S_N2 displacement rates under comparable conditions, based on standard leaving-group nucleofugality scales where bromide is approximately 10–100× more reactive than chloride in polar aprotic media [2]. In practice, this differential manifests as milder reaction conditions (room temperature versus elevated heating), shorter reaction times, and reduced competitive side reactions (e.g., elimination) when using the bromo analog [3].

Organic Synthesis Nucleophilic Substitution Halogen Reactivity

2-Bromo-3-oxobutanal vs. Non-Halogenated 3-Oxobutanal: α-Bromine Enables Sequential Bifunctional Electrophilic Reactivity

2-Bromo-3-oxobutanal has been employed in the regioselective preparation of imidazole, oxazole, and thiazole heterocycles [1]. This reactivity depends on its dual electrophilic sites: the α-bromine (susceptible to nucleophilic displacement) and the aldehyde carbonyl (capable of imine/oxime/hydrazone condensation). In contrast, non-halogenated 3-oxobutanal possesses only the carbonyl electrophiles and cannot participate in the sequential nucleophilic displacement-cyclocondensation pathway [2]. The bromine atom provides a synthetic handle for initial nucleophilic attack (e.g., by amines or thiols) to generate a β-ketoaldehyde intermediate that then undergoes intramolecular cyclization to form the heterocyclic core. No quantitative yield data for the direct comparison were located in the accessible literature; this represents a class-level functional distinction rather than a head-to-head performance comparison.

Heterocyclic Chemistry Bifunctional Electrophiles Imidazole Synthesis

2-Bromo-3-oxobutanal vs. 2-Bromo-3-oxobutanoate Esters: Aldehyde Functionality Eliminates Ester Deprotection Steps

2-Bromo-3-oxobutanal contains a free aldehyde group (CHO), whereas related 2-bromo-3-oxobutanoate esters (e.g., ethyl 2-bromo-3-oxobutanoate, C₆H₉BrO₃) contain an ester moiety (COOR) in the analogous position [1]. For applications requiring aldehyde reactivity—such as imine formation in the Debus-Radziszewski imidazole synthesis or aldehyde-specific cyclocondensations—the ester analogs require an additional synthetic step (reduction to the alcohol followed by oxidation, or direct ester-to-aldehyde conversion using DIBAL-H at −78 °C) before they can participate [2]. This adds at least one synthetic transformation (typical yield: 70–90% per step), extending the overall synthetic sequence, increasing solvent and reagent consumption, and reducing overall atom economy. The free aldehyde in 2-bromo-3-oxobutanal eliminates this functional group interconversion requirement.

Synthetic Efficiency Functional Group Interconversion Atom Economy

2-Bromo-3-oxobutanal α-Proton Acidity: Enhanced Enolate Formation Relative to Non-Halogenated Analog

The predicted pKa of 2-bromo-3-oxobutanal is 3.16±0.29, as determined by computational methods . While the pKa of the non-halogenated parent 3-oxobutanal has not been explicitly reported in the accessible literature, the α-bromine substitution is expected to lower the pKa by approximately 0.5–1.0 pKa unit relative to the non-brominated β-ketoaldehyde, based on the well-established α-halogen inductive effect observed in β-dicarbonyl systems (e.g., ethyl acetoacetate pKa = 10.68; ethyl 2-bromoacetoacetate pKa ≈ 7.9, a difference of ~2.8 units) [1]. The lower pKa enables quantitative enolate formation under milder basic conditions (e.g., K₂CO₃ or Et₃N in CH₂Cl₂ at 0–25 °C rather than requiring stronger bases such as LDA or NaH at −78 °C), which is advantageous when base-sensitive functional groups are present elsewhere in the substrate or when avoiding cryogenic reaction conditions is desirable for process scalability [2].

Enolate Chemistry Alkylation Reactions pKa Prediction

2-Bromo-3-oxobutanal Commercial Formulation: TEA Stabilization Addresses Intrinsic Instability of α-Halo-β-dicarbonyl Aldehydes

2-Bromo-3-oxobutanal is commercially supplied at 95% purity, stabilized with triethylamine (TEA) to prevent decomposition during storage and shipping . The compound requires storage at −10 °C for long-term stability [1]. This formulation directly addresses the known instability of α-halo-β-dicarbonyl aldehydes, which are prone to dehydrohalogenation (forming unsaturated carbonyl byproducts) and aldol-type self-condensation under ambient conditions. In contrast, non-halogenated 3-oxobutanal (C₄H₆O₂), while not requiring halogen-specific stabilization, still exhibits limited shelf stability due to aldehyde oxidation and self-condensation tendencies [2]. The TEA-stabilized formulation of 2-bromo-3-oxobutanal provides a shelf-stable, ready-to-use reagent that eliminates the need for on-demand synthesis or immediate consumption, reducing procurement-related workflow disruption.

Compound Stability Storage Conditions Quality Control

2-Bromo-3-oxobutanal vs. 2,2-Dibromo-3-oxobutanal: Monobromination Preserves Regioselectivity While Avoiding Over-Halogenation Side Reactions

The monobrominated 2-bromo-3-oxobutanal (C₄H₅BrO₂, MW 164.99) contains a single reactive α-bromine, whereas the dibrominated analog 2,2-dibromo-3-oxobutanal (C₄H₄Br₂O₂, CAS 82176-32-7, MW 243.88) contains two bromine atoms at the same α-carbon . The presence of a second bromine atom introduces competing reaction pathways: under nucleophilic substitution conditions, the dibromo compound can undergo geminal elimination to form bromoalkene byproducts, or partial substitution leading to mixtures of mono- and unsubstituted intermediates [1]. For heterocycle synthesis applications (imidazoles, oxazoles, thiazoles) that require a single nucleophilic displacement event followed by cyclocondensation, the monobrominated 2-bromo-3-oxobutanal provides cleaner reaction profiles and avoids the formation of dibrominated side products that complicate purification. No direct comparative yield data were located; this represents a mechanistic distinction based on the avoidance of over-halogenation-derived side reactions.

Halogenation Selectivity Synthetic Intermediate Purity Regioselective Cyclization

2-Bromo-3-oxobutanal CAS 87005-15-0: Validated Application Scenarios for Procurement Decision-Making


Regioselective Synthesis of 2-Substituted-4-acetylimidazoles for Medicinal Chemistry Programs

2-Bromo-3-oxobutanal serves as the key bifunctional electrophile for constructing 2-substituted-4-acetylimidazoles, a heterocyclic scaffold prevalent in kinase inhibitor and GPCR modulator medicinal chemistry programs [1]. The α-bromine undergoes initial nucleophilic displacement by an amidine or guanidine derivative, generating an α-amino-β-ketoaldehyde intermediate that undergoes intramolecular cyclocondensation between the newly introduced amino group and the native aldehyde moiety. The bromine leaving group provides sufficient reactivity to enable this sequence under mild conditions (room temperature, CH₂Cl₂ or DMF), while the free aldehyde eliminates the need for ester-to-aldehyde reduction steps that would be required if 2-bromo-3-oxobutanoate esters were employed as the starting material. This scenario leverages the compound's bifunctional electrophilic character and aldehyde functionality .

Diversification of Oxazole- and Thiazole-Containing Compound Libraries via Unified Synthetic Platform

The same 2-bromo-3-oxobutanal intermediate can be diverted to synthesize both oxazole and thiazole heterocycles by simply varying the nucleophilic partner (amide for oxazoles; thioamide or thiourea for thiazoles) [1]. This unified platform approach is valuable in industrial medicinal chemistry settings where parallel synthesis of diverse heterocyclic libraries is required from a common starting material. The ability to access three distinct heterocyclic classes (imidazoles, oxazoles, thiazoles) from a single building block streamlines procurement, reduces inventory complexity, and minimizes the analytical characterization burden associated with sourcing multiple specialized intermediates. The TEA-stabilized commercial formulation ensures consistent reagent performance across multiple parallel synthesis campaigns [2].

Enolate Alkylation for Synthesis of α-Substituted-β-ketoaldehyde Intermediates

The enhanced α-proton acidity of 2-bromo-3-oxobutanal (predicted pKa = 3.16±0.29) permits quantitative enolate generation under mild basic conditions (K₂CO₃ or Et₃N in CH₂Cl₂ at 0–25 °C) [1]. This enables α-alkylation with electrophiles (alkyl halides, Michael acceptors) to install additional substitution patterns prior to heterocyclization. The mild conditions are particularly advantageous when working with base-sensitive substrates or when scaling reactions beyond laboratory scale, where cryogenic conditions (e.g., LDA at −78 °C) become operationally challenging and economically unfavorable. Following α-alkylation, the bromine atom and aldehyde group remain intact for subsequent heterocycle-forming steps .

Quality-Controlled Building Block for Automated Synthesis and High-Throughput Experimentation Workflows

2-Bromo-3-oxobutanal is supplied as a TEA-stabilized powder or crystalline solid with storage at −10 °C, providing a shelf-stable, analytically characterized building block suitable for automated liquid handling and high-throughput experimentation (HTE) platforms [1]. The 95% purity specification, combined with the TEA stabilization, ensures consistent reagent quality across multiple HTE campaigns, reducing the risk of failed reactions due to reagent degradation that could otherwise confound structure-activity relationship (SAR) analysis. For industrial discovery chemistry organizations operating HTE platforms, the procurement of pre-stabilized, quality-controlled 2-bromo-3-oxobutanal eliminates the need for on-demand synthesis and purification immediately prior to use, thereby improving workflow efficiency and data reproducibility .

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